molecular formula C6H13ClFN B14709072 2-Chloro-N,N-diethyl-2-fluoroethan-1-amine CAS No. 13426-74-9

2-Chloro-N,N-diethyl-2-fluoroethan-1-amine

Cat. No.: B14709072
CAS No.: 13426-74-9
M. Wt: 153.62 g/mol
InChI Key: UXPYNGCIJCYIBF-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-2-fluoroethan-1-amine is an organic compound that belongs to the class of organonitrogen compounds It is characterized by the presence of a chloro group, a fluoro group, and a diethylamine moiety attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-2-fluoroethan-1-amine typically involves the reaction of diethylamine with a suitable chloro-fluoro precursor. One common method is the reaction of diethylamine with 2-chloro-2-fluoroethanol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-2-fluoroethan-1-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanamines.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

Scientific Research Applications

2-Chloro-N,N-diethyl-2-fluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-2-fluoroethan-1-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards certain targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-diethyl-2-fluoroethanamine
  • 2-Chloro-N,N-diethyl-1,1,2-trifluoroethanamine
  • 2-Chloro-N,N-diethyl-2-bromoethanamine

Uniqueness

2-Chloro-N,N-diethyl-2-fluoroethan-1-amine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

13426-74-9

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

2-chloro-N,N-diethyl-2-fluoroethanamine

InChI

InChI=1S/C6H13ClFN/c1-3-9(4-2)5-6(7)8/h6H,3-5H2,1-2H3

InChI Key

UXPYNGCIJCYIBF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(F)Cl

Origin of Product

United States

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